Hydroxyzine Hydrochloride

Description

Properties

IUPAC Name |

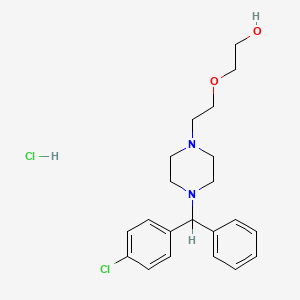

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040737 | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 163837-37-4, 163837-38-5 | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyzine Hydrochloride on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, exerts its therapeutic effects primarily through its potent interaction with the histamine H1 receptor (H1R). This document provides a comprehensive technical overview of the molecular mechanisms underpinning hydroxyzine's action on the H1R. It delves into its role as an inverse agonist, its binding kinetics, and its influence on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this interaction are provided, along with quantitative data and visual representations of the involved signaling cascades and experimental workflows.

Introduction

Hydroxyzine is a widely utilized therapeutic agent with antihistaminic, anxiolytic, and sedative properties[1][2]. Its primary pharmacological activity is mediated through the blockade of histamine H1 receptors, which are G-protein coupled receptors (GPCRs) involved in allergic and inflammatory responses[1][]. Unlike neutral antagonists that merely block agonist binding, hydroxyzine functions as a potent inverse agonist[2][4][[“]][6]. This means it not only prevents the action of histamine but also reduces the basal, constitutive activity of the H1 receptor[7]. This in-depth guide explores the core mechanism of action of hydroxyzine on H1 receptors, providing the technical details necessary for advanced research and drug development.

Hydroxyzine and the H1 Receptor: A Molecular embrace

The interaction between hydroxyzine and the H1 receptor is characterized by high affinity and selectivity. This interaction is responsible for its primary antihistaminic and sedative effects[2][8].

Binding Affinity and Potency

Hydroxyzine exhibits a high binding affinity for the histamine H1 receptor. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are measures of the functional potency of hydroxyzine in inhibiting H1 receptor activity.

| Parameter | Value (nM) | Assay Type | Reference |

| Ki | ~2 | Radioligand Binding | [9] |

| IC50 | 10 - 19 | Radioligand Binding ([3H]pyrilamine/[3H]desloratadine) | [10] |

| Ki (muscarinic receptor) | 3,600 - 30,000 | Radioligand Binding | [11] |

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used and the cell system.

Hydroxyzine's affinity for muscarinic acetylcholine receptors is significantly lower, which translates to a lower risk of anticholinergic side effects compared to some other first-generation antihistamines[8][11].

The Inverse Agonist Mechanism of Hydroxyzine

Histamine H1 receptors can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even in the absence of an agonist like histamine, a small fraction of H1 receptors can be in the active state, leading to a basal level of signaling, known as constitutive activity[7].

-

Agonists (e.g., histamine) bind to and stabilize the active (R*) conformation, shifting the equilibrium towards the active state and increasing signaling.

-

Neutral Antagonists bind to both the inactive and active conformations equally, preventing agonist binding but not affecting the basal activity.

-

Inverse Agonists (e.g., hydroxyzine) preferentially bind to and stabilize the inactive (R) conformation of the receptor[7]. This shifts the equilibrium away from the active state, leading to a reduction in the receptor's basal activity, even in the absence of histamine[4][[“]][6][7].

This inverse agonism is a key aspect of hydroxyzine's mechanism and contributes to its therapeutic efficacy[2][4].

Signaling Pathway Visualization

The following diagram illustrates the concept of inverse agonism at the H1 receptor.

Caption: H1 Receptor equilibrium and the influence of ligands.

Downstream Signaling Pathways Modulated by Hydroxyzine

The H1 receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability[12].

By acting as an inverse agonist, hydroxyzine suppresses this Gq/11-mediated signaling pathway.

Inhibition of NF-κB Signaling

Beyond its classical antihistaminic effects, hydroxyzine has been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[]. NF-κB is a crucial transcription factor involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The H1 receptor has been shown to modulate NF-κB activation[7]. By stabilizing the inactive state of the H1 receptor, hydroxyzine can attenuate the downstream activation of NF-κB, thereby reducing the expression of inflammatory mediators.

Signaling Pathway Diagram

The following diagram illustrates the H1 receptor downstream signaling and the inhibitory effect of hydroxyzine.

Caption: H1R signaling and hydroxyzine's point of inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of hydroxyzine with the H1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of hydroxyzine for the H1 receptor.

Objective: To measure the displacement of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) by hydroxyzine.

Materials:

-

Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]mepyramine.

-

Unlabeled this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a serial dilution of hydroxyzine.

-

Reagent Addition:

-

Total Binding: Add membrane preparation, [3H]mepyramine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]mepyramine, and a high concentration of mianserin.

-

Competition Binding: Add membrane preparation, [3H]mepyramine, and varying concentrations of hydroxyzine.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of hydroxyzine to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following ligand binding and can differentiate between agonists, antagonists, and inverse agonists.

Objective: To measure the effect of hydroxyzine on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gq/11 proteins coupled to the H1 receptor.

Materials:

-

Membrane preparations from cells co-expressing the human H1 receptor and Gαq.

-

Radioligand: [35S]GTPγS.

-

This compound.

-

GDP (Guanosine diphosphate).

-

Assay Buffer (e.g., HEPES, MgCl2, NaCl).

-

Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method).

Procedure:

-

Pre-incubation: Pre-incubate the membranes with hydroxyzine (for inverse agonist effect) or with an agonist plus hydroxyzine (for antagonist effect) and GDP in the assay buffer.

-

Initiation: Initiate the reaction by adding [35S]GTPγS.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration and wash as in the radioligand binding assay.

-

SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPγS to the beads allows for signal detection without a separation step.

-

-

Counting: Quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

For inverse agonism, plot the [35S]GTPγS binding against the log concentration of hydroxyzine. A decrease in basal binding indicates inverse agonist activity.

-

For antagonism, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of hydroxyzine to determine the IC50.

-

Intracellular Calcium Mobilization Assay

This is a cell-based functional assay to measure the ability of hydroxyzine to inhibit histamine-induced increases in intracellular calcium.

Objective: To determine the potency (IC50) of hydroxyzine in blocking the H1 receptor-mediated calcium signaling cascade.

Materials:

-

A cell line expressing the human H1 receptor (e.g., HEK293, CHO).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Histamine.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of hydroxyzine to the wells and incubate for a specific period.

-

Histamine Stimulation: Place the plate in the fluorescence reader and inject a fixed concentration of histamine (typically the EC80) to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage inhibition of the histamine response against the log concentration of hydroxyzine.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound's mechanism of action on the H1 receptor is multifaceted and potent. Its classification as a high-affinity inverse agonist, rather than a simple antagonist, is crucial to understanding its comprehensive therapeutic effects, which include the suppression of both histamine-induced and constitutive receptor activity. This inverse agonism, coupled with its ability to modulate downstream signaling pathways such as the NF-κB cascade, provides a molecular basis for its combined antihistaminic and anti-inflammatory properties. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of hydroxyzine and other H1 receptor modulators, facilitating the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. psychdb.com [psychdb.com]

- 4. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. consensus.app [consensus.app]

- 6. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 9. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]

- 11. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Hydroxyzine Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hydroxyzine Hydrochloride, a first-generation antihistamine with anxiolytic and sedative effects. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a white, odorless, crystalline powder with a bitter taste.[1][2] It is the dihydrochloride salt of hydroxyzine, a member of the diphenylmethylpiperazine class of compounds.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₇ClN₂O₂·2HCl | [3] |

| Molecular Weight | 447.83 g/mol | [3][4] |

| Melting Point | ~200°C (with decomposition) | [1][2] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. The base form boils at 220°C at 0.5 mm Hg. | [5] |

| pKa | pKa₁: 1.96 ± 0.05, pKa₂: 7.40 ± 0.03 (at 24.5°C) | |

| LogP (Octanol-Water) | 3.7 (for the free base) | [5] |

| Aqueous Solubility | Very soluble in water. | [1][2] |

| Solubility in Organic Solvents | Freely soluble in methanol and ethanol (95%); slightly soluble in acetone; practically insoluble in diethyl ether. | [1][2] |

| pH (1% solution in water) | 1.3 - 2.5 | [1] |

Stability Profile

This compound is sensitive to light and should be stored in tight, light-resistant containers.[1] Forced degradation studies have shown that it degrades under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions.[6][7][8] A stability-indicating HPLC method has been developed to separate and quantify hydroxyzine from its degradation products.[6][7][8][9]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting point range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of Hydroxyzine HCl.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constants (pKa) of this compound by potentiometric titration.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

-

Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized strong base, adding the titrant in small, known increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are determined from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points.

-

Reporting: The determined pKa values are reported.

Logical Flow for pKa Determination via Potentiometric Titration

Caption: Process for determining pKa by potentiometric titration.

LogP Determination (Shake-Flask Method)

This protocol describes the determination of the octanol-water partition coefficient (LogP) of Hydroxyzine (as the free base) using the classical shake-flask method.

Methodology:

-

Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in the aqueous phase to create a stock solution. This is then diluted to a suitable concentration for analysis.

-

Partitioning: A known volume of the aqueous solution of the drug is mixed with a known volume of the saturated n-octanol in a separatory funnel.

-

Equilibration: The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the drug between the two phases to reach equilibrium. The mixture is then allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of the drug in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

-

Reporting: The determined LogP value is reported, specifying the temperature and pH of the aqueous phase.

Shake-Flask Method for LogP Determination

Caption: Workflow for the shake-flask method to determine LogP.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines the determination of the equilibrium aqueous solubility of this compound according to Biopharmaceutics Classification System (BCS) guidelines.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.

-

Sample Addition: Add an excess amount of this compound to each buffer solution in separate flasks.

-

Equilibration: The flasks are agitated (e.g., in a shaker bath) at a constant temperature (37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be confirmed visually.

-

Sample Withdrawal and Preparation: Withdraw an aliquot from each flask. The undissolved solid is removed by centrifugation and/or filtration.

-

Analysis: The concentration of dissolved this compound in the clear supernatant/filtrate is determined by a validated analytical method (e.g., HPLC-UV).

-

Reporting: The solubility is reported in mg/mL for each pH condition.

Mechanism of Action and Signaling Pathways

Hydroxyzine's pharmacological effects are mediated through its interaction with several G protein-coupled receptors (GPCRs). It acts as a potent inverse agonist at histamine H1 receptors and as an antagonist at serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors.

Histamine H1 Receptor Signaling Pathway (Inverse Agonism)

As an inverse agonist, hydroxyzine binds to the H1 receptor and stabilizes it in an inactive conformation, reducing its basal activity. This action blocks the effects of histamine. The H1 receptor is coupled to the Gq/11 protein.

Caption: Hydroxyzine's inverse agonism at the H1 receptor.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Antagonism)

Hydroxyzine acts as an antagonist at the 5-HT₂ₐ receptor, which is also coupled to the Gq/11 protein. This antagonism is believed to contribute to its anxiolytic and sedative effects.

Caption: Antagonism of the 5-HT₂ₐ receptor by Hydroxyzine.

Dopamine D₂ Receptor Signaling Pathway (Antagonism)

Hydroxyzine's weak antagonism at the D₂ receptor, which is coupled to the Gi/o protein, may contribute to its sedative and antiemetic properties.

Caption: Antagonism of the Dopamine D₂ receptor by Hydroxyzine.

α₁-Adrenergic Receptor Signaling Pathway (Antagonism)

Hydroxyzine also exhibits antagonistic activity at α₁-adrenergic receptors, which are coupled to the Gq/11 protein. This action may contribute to some of its cardiovascular side effects, such as orthostatic hypotension.

Caption: Antagonism of the α₁-adrenergic receptor by Hydroxyzine.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. This compound USP - PCCA [pccarx.com]

- 4. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Hydroxyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and purification methods for Hydroxyzine Hydrochloride, a first-generation H1 receptor antagonist widely used for its antihistaminic, anxiolytic, and sedative properties.[1][2][3] The information presented is collated from scientific literature and patents to support research and development activities.

Overview of this compound

Hydroxyzine is a piperazine derivative characterized by a diphenylmethyl group and a hydroxyethoxyethyl group attached to the piperazine nitrogens.[1] It functions primarily as a potent inverse agonist of the histamine H1 receptor, which is responsible for its antihistaminic and sedative effects.[2][4][5] Unlike many other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine receptors, reducing the incidence of anticholinergic side effects.[2] The hydrochloride salt form enhances the compound's solubility and stability for pharmaceutical applications.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(2-{4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)ethanol dihydrochloride[6] |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ · 2HCl[6] |

| Molecular Weight | 447.83 g/mol [7][8] |

| Appearance | White, crystalline powder[6] |

| Melting Point | Approx. 200°C (with decomposition)[6][9] |

| Solubility | Very soluble in water; freely soluble in methanol and ethanol[6][9] |

| CAS Number | 2192-20-3[8] |

Synthesis of Hydroxyzine

The most common and industrially relevant synthesis of hydroxyzine involves a nucleophilic substitution reaction. This process typically consists of two main stages: the synthesis of the key intermediate, N-(4-chlorobenzhydryl)piperazine, and its subsequent alkylation to form the hydroxyzine free base.

Synthesis Route Overview

The synthesis workflow begins with the preparation of the core piperazine intermediate, followed by the attachment of the side chain, and concludes with the formation of the dihydrochloride salt.

Experimental Protocols

Protocol 1: Water-Based Synthesis of Hydroxyzine Free Base

A patented, environmentally friendly method utilizes water as the solvent, eliminating the need for traditional organic solvents like toluene.[7][10]

-

Reaction Setup: Suspend N-(4-chlorobenzhydryl)piperazine (1.0 eq) in water.

-

Base and Catalyst Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (approx. 0.3% w/w).[7]

-

Alkylation: Add 2-(2-chloroethoxy)ethanol (1.2-1.5 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to approximately 80-90°C and stir for 2-5 hours, monitoring progress by HPLC.[7]

-

Workup: After cooling to room temperature, extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield hydroxyzine as a free base.

This water-based process has been reported to achieve high yields and purity.[10]

| Parameter | Optimal Condition | Impact on Yield/Purity |

| Temperature | 80–90°C | Higher temperatures reduce reaction time but may increase side reactions.[7] |

| Molar Ratio | 1 : 1.2 (Piperazine : Alkylating Agent) | Excess alkylating agent helps drive the reaction to completion.[7] |

| Catalyst Loading | ~0.3% w/w | Optimizes phase transfer efficiency.[7] |

| Reported Yield | ~98% | High conversion to the free base product.[10] |

| Reported Purity | >99% (by HPLC) | Demonstrates a clean reaction with minimal byproducts.[10] |

Purification and Salt Formation

The final step involves the purification of the hydroxyzine free base and its conversion to the stable dihydrochloride salt. Recrystallization is the primary method for purification.

Purification Workflow

Experimental Protocol

Protocol 2: Conversion to Dihydrochloride Salt and Purification

-

Dissolution: Dissolve the crude hydroxyzine free base obtained from synthesis in a minimal amount of anhydrous ethanol.

-

Acidification: Cool the solution in an ice bath (0–5°C). Slowly add concentrated hydrochloric acid (approx. 2.2 equivalents) while stirring.[7] This step is exothermic and requires careful temperature control to prevent overheating and impurity formation.

-

Crystallization: Further cool the mixture (e.g., to -20°C) to induce the precipitation of hydroxyzine dihydrochloride.[7]

-

Filtration: Collect the resulting white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified product under reduced pressure at a controlled temperature (e.g., 40-75°C) to a constant weight.[7][11]

The final product should be a white, crystalline powder meeting pharmacopeial standards for purity, which is typically not less than 98.0%.[9][11]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and quantifying any related impurities.[12][13]

| HPLC Method Parameters (Example) | |

| Column | C18 (e.g., 150 x 3.9 mm, 5 µm)[13] |

| Mobile Phase | Gradient of Acetonitrile and 0.12 N Sulfuric Acid[11] or Trifluoroacetic Acid in water.[13] |

| Detector | UV at 230 nm[11][13] |

| Column Temperature | 30°C[13] |

| Flow Rate | ~0.7-1.0 mL/min[11][13] |

Mechanism of Action Overview

Hydroxyzine's therapeutic effects are primarily mediated by its high-affinity inverse agonism at the histamine H1 receptor. In the central nervous system, this blockade leads to sedation and anxiolysis. In peripheral tissues, it counteracts the effects of histamine, such as vasodilation and increased capillary permeability, thereby reducing allergic symptoms like itching and swelling.[1][14]

References

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Hydroxyzine: MedlinePlus Drug Information [medlineplus.gov]

- 4. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. psychdb.com [psychdb.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. This compound | 2192-20-3 | Benchchem [benchchem.com]

- 8. allmpus.com [allmpus.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]

- 11. This compound [drugfuture.com]

- 12. Method for the control of known impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Hydroxyzine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of Hydroxyzine Hydrochloride, a first-generation histamine H₁ receptor antagonist with prominent anxiolytic, sedative, and antipruritic properties. The following sections detail its mechanism of action, pharmacodynamic effects in established animal models, and pharmacokinetic profile across various preclinical species. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays.

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H₁ receptor.[1][2] This activity is responsible for its classic antihistaminic and sedative effects.[1][2] Unlike many other first-generation antihistamines, it exhibits a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced risk of anticholinergic side effects.[2]

Additionally, hydroxyzine demonstrates weaker antagonist activity at several other central nervous system receptors, including the serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors.[2] Its interaction with the 5-HT₂ₐ receptor is thought to contribute significantly to its anxiolytic properties, a feature not typically observed in antihistamines lacking this serotonergic activity.[2]

Receptor Binding Affinity

The binding affinity of hydroxyzine for various neurotransmitter receptors has been quantified in vitro. The inhibition constant (Kᵢ) is a measure of the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Kᵢ) of Hydroxyzine

| Receptor Target | Kᵢ (nM) | Species/Tissue | Reference |

| Histamine H₁ | 2 | Human | [3] |

| Serotonin 5-HT₂ₐ | 50 | Human | [3] |

| Dopamine D₂ | 378 | Human | [3] |

| Muscarinic Acetylcholine | 3,600 - 30,000 | Bovine Cerebral Cortex | [4] |

Signaling Pathway Diagram

The following diagram illustrates the primary and secondary receptor targets of hydroxyzine.

Preclinical Pharmacodynamics

The pharmacodynamic effects of hydroxyzine have been characterized in various preclinical models, demonstrating its anxiolytic, antihistaminic, and sedative properties.

Anxiolytic Activity

Hydroxyzine's anxiolytic effects are robustly demonstrated in rodent models of anxiety. In the elevated plus maze (EPM) and light/dark transition tests, hydroxyzine increases exploratory behavior in the anxiety-provoking zones (open arms and light compartment, respectively).

Table 2: Anxiolytic Effects of Hydroxyzine in Murine Models

| Model | Species | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Elevated Plus Maze | Mouse | 3 | Significant increase in time spent and entries into open arms vs. control. | [5] |

| Light/Dark Transition | Mouse | 1 | Significant increase in transitions between light and dark chambers. | [6] |

| Marble Burying Test | Mouse | 3 | Significant anxiolytic activity observed. | [5] |

Antihistaminic & Antipruritic Activity

As a potent H₁ antagonist, hydroxyzine effectively suppresses histamine-mediated responses. This is commonly evaluated in preclinical models by measuring the inhibition of histamine-induced skin reactions (wheal and flare) or scratching behavior. The compound 48/80-induced scratching model is a standard in vivo assay that relies on mast cell degranulation and histamine release to induce pruritus.[7]

Table 3: Antihistaminic Effects of Hydroxyzine

| Model | Species | Route | Key Finding | Reference |

| Histamine-induced Wheal Suppression | Dog | Oral (2 mg/kg) | Maximum inhibition (82%) observed during the first 8 hours. | [1] |

| Compound 48/80-Induced Pruritus | Mouse | Oral | Effective in reducing scratching behavior. | [7] |

Preclinical Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of hydroxyzine have been studied in several preclinical species. It is generally well-absorbed orally and is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its active metabolite, cetirizine.[8][9][10]

Table 4: Comparative Pharmacokinetic Parameters of Hydroxyzine

| Species | Dose & Route | Tₘₐₓ (h) | T₁/₂ (h) | Bioavailability (%) | Reference |

| Dog | 2 mg/kg, Oral | ~1-2 | 10-11 (Cetirizine) | 72% | [1] |

| Horse | 500 mg, Oral | ~2 | 7.4 | Not Reported | [2] |

| Rat | Not Specified | ~2 | Not Specified | <2% (unchanged drug excreted) | [2] |

Metabolic Pathway

Hydroxyzine undergoes significant metabolism to form cetirizine, a potent second-generation antihistamine that contributes substantially to the overall therapeutic effect.

Key Experimental Protocols

Detailed methodologies for cornerstone preclinical assays are provided below.

Radioligand Competition Binding Assay (Histamine H₁ Receptor)

This protocol describes a method to determine the binding affinity of a test compound for the histamine H₁ receptor.

-

Objective: To determine the Kᵢ of a test compound by measuring its ability to displace a specific radioligand from the H₁ receptor.

-

Materials:

-

Membrane Preparation: Membranes from cells expressing the human H₁ receptor (e.g., HEK293 cells).

-

Radioligand: [³H]mepyramine (a high-affinity H₁ antagonist).

-

Test Compound: Hydroxyzine or other unlabeled compounds of interest.

-

Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Assay Setup: Prepare reaction tubes/plate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of test compound).

-

Incubation: Incubate the reactions at 25°C for a sufficient time (e.g., 4 hours) to reach binding equilibrium.[11]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]

-

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral assay used to screen for anxiolytic or anxiogenic effects of drugs in rodents.[12]

-

Objective: To assess anxiety-like behavior by measuring the animal's preference for the secure, closed arms versus the exposed, open arms of the maze.[12]

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50-55 cm), with two opposing arms enclosed by high walls and two opposing arms left open.

-

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test begins.

-

Drug Administration: Administer hydroxyzine or vehicle control via the desired route (e.g., intraperitoneally) at a predetermined time before the test.

-

Placement: Gently place the animal on the central platform of the maze, facing one of the open arms.

-

Testing: Allow the animal to freely explore the maze for a 5-minute session.[12]

-

Recording: Record the session using an overhead video camera connected to a tracking system.

-

Cleaning: Thoroughly clean the maze with a solution like 10% isopropyl alcohol between each animal to eliminate olfactory cues.

-

-

Data Analysis:

-

Primary Measures: Time spent in the open arms vs. closed arms, and the number of entries into each arm type.

-

Calculated Measures: Percentage of time spent in open arms ([Time in open / (Time in open + Time in closed)] x 100) and percentage of open arm entries.

-

Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated control group.[12]

-

Compound 48/80-Induced Pruritus Model

This model is used to evaluate the antipruritic potential of test compounds by inducing histamine-dependent scratching behavior in mice.[7]

-

Objective: To assess the efficacy of a test compound in reducing scratching behavior induced by the mast cell degranulator, compound 48/80.

-

Materials:

-

Male ddY or BALB/c mice.

-

Compound 48/80 solution (e.g., 50 µg in saline).

-

Test compound (Hydroxyzine) at various doses.

-

Vehicle control.

-

Observation chambers.

-

-

Procedure:

-

Acclimatization: Place mice individually in observation chambers and allow them to acclimate for at least 30 minutes.

-

Drug Administration: Administer hydroxyzine or vehicle control orally or via another desired route.

-

Pruritus Induction: After a set pretreatment time (e.g., 60 minutes), administer a subcutaneous or intradermal injection of compound 48/80 into the rostral back or nape of the neck.

-

Observation: Immediately after induction, record the number of scratching bouts directed at the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.

-

-

Data Analysis:

-

Compare the total number of scratches in the hydroxyzine-treated groups to the vehicle-treated control group.

-

Interpretation: A significant reduction in the number of scratching bouts indicates an antipruritic effect.[7]

-

References

- 1. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reallifepharmacology.com [reallifepharmacology.com]

- 10. KEGG DRUG: Hydroxyzine [kegg.jp]

- 11. benchchem.com [benchchem.com]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxyzine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine is a first-generation antihistamine of the piperazine class, widely utilized for its anxiolytic, sedative, and antiemetic properties. Its therapeutic effects are primarily attributed to its potent inverse agonism at the histamine H1 receptor. However, its clinical profile is also influenced by its interactions with other G-protein coupled receptors (GPCRs). This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of Hydroxyzine Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

Hydroxyzine exhibits high affinity for the histamine H1 receptor and varying degrees of affinity for several other neurotransmitter receptors, contributing to its diverse pharmacological effects. The following table summarizes the quantitative binding data for this compound at key central nervous system receptors.

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |

| Histamine H1 | 2 | Human | [³H]mepyramine | [1] |

| Serotonin 5-HT₂ₐ | 50 | Human | [³H]ketanserin | [1] |

| Dopamine D₂ | 378 | Human | [³H]spiperone | [1] |

| Muscarinic Acetylcholine (M₁-M₅) | 3,600 - 30,000 | Bovine Cerebral Cortex | [³H]quinuclidinyl benzilate | [2] |

| α₁-Adrenergic | Weak Antagonist | - | - | [3] |

Selectivity Profile:

Hydroxyzine demonstrates a high degree of selectivity for the histamine H1 receptor over other receptors. Its affinity for the H1 receptor is approximately 25-fold higher than for the serotonin 5-HT₂ₐ receptor and nearly 190-fold higher than for the dopamine D₂ receptor. Notably, hydroxyzine displays very low affinity for muscarinic acetylcholine receptors, suggesting a lower propensity for anticholinergic side effects compared to some other first-generation antihistamines.[2] While its antagonist activity at α₁-adrenergic receptors is acknowledged, specific Kᵢ values are not consistently reported in the literature, indicating a relatively weak interaction.

Experimental Protocols

The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of a compound. The following are detailed methodologies for key experimental assays used to quantify the interaction of hydroxyzine with its target receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the Histamine H1, Serotonin 5-HT₂ₐ, and Dopamine D₂ receptors.

Materials and Reagents:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., H1, 5-HT₂ₐ, or D₂).

-

Radioligands:

-

[³H]mepyramine (for H1 receptor)

-

[³H]ketanserin (for 5-HT₂ₐ receptor)

-

[³H]spiperone (for D₂ receptor)

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., 10 µM Mianserin for H1).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

Instrumentation: 96-well filter plates, cell harvester (vacuum filtration manifold), and a microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kₔ value), and the receptor membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of the non-specific binding control, and the receptor membrane preparation.

-

Competition Wells: Add assay buffer, the radioligand, varying concentrations of this compound, and the receptor membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification:

-

Dry the filters.

-

Add scintillation cocktail to each filter.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of hydroxyzine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation, specifically for Gq-coupled receptors like the histamine H1 receptor.

Objective: To assess the antagonist activity of this compound at the Histamine H1 receptor by measuring its ability to inhibit histamine-induced intracellular calcium release.

Materials and Reagents:

-

Cells: HEK293 cells stably expressing the human Histamine H1 receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

-

Agonist: Histamine

-

Antagonist: this compound

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To prevent dye leakage from certain cell types.

-

Instrumentation: Fluorescence microplate reader with kinetic read capabilities and automated liquid handling.

Procedure:

-

Cell Plating (Day 1):

-

Seed the H1 receptor-expressing cells into black, clear-bottom 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

-

Dye Loading (Day 2):

-

Prepare a dye-loading solution containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included if necessary.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare a separate "compound plate" containing serial dilutions of this compound (antagonist) and a fixed concentration of histamine (agonist).

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Set the instrument to excite at ~490 nm and measure emission at ~525 nm in a kinetic read mode (e.g., every 1-2 seconds for 2-3 minutes).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

The instrument's liquid handler should then add the hydroxyzine solutions to the respective wells, followed by a short incubation period.

-

Subsequently, the histamine solution is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

-

Data Analysis:

-

The primary data will be a kinetic curve of fluorescence intensity versus time for each well.

-

The peak fluorescence response following agonist addition is a measure of intracellular calcium mobilization.

-

To determine the inhibitory effect of hydroxyzine, plot the peak fluorescence response against the logarithm of the hydroxyzine concentration.

-

Calculate the IC₅₀ value, which is the concentration of hydroxyzine that causes a 50% inhibition of the histamine-induced calcium response.

Signaling Pathways

Hydroxyzine's interaction with various receptors modulates distinct intracellular signaling cascades. Understanding these pathways is essential for comprehending its therapeutic and adverse effects.

Histamine H1 Receptor Signaling (Gq-coupled)

The primary mechanism of action of hydroxyzine is the inverse agonism of the histamine H1 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Serotonin 5-HT₂ₐ and Dopamine D₂ Receptor Signaling

Hydroxyzine's antagonist activity at 5-HT₂ₐ (Gq-coupled) and D₂ (Gi-coupled) receptors contributes to its anxiolytic and sedative effects.

Conclusion

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound. The data clearly indicates that while hydroxyzine is a potent histamine H1 receptor inverse agonist, its interactions with serotonergic and dopaminergic receptors, albeit with lower affinity, are significant contributors to its overall clinical profile. The detailed experimental protocols and visual representations of signaling pathways and workflows offer valuable resources for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of these molecular interactions is paramount for the rational use of hydroxyzine and the development of novel therapeutics with improved selectivity and efficacy.

References

In vitro metabolism of Hydroxyzine Hydrochloride and its major metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine, a first-generation histamine H1 receptor antagonist, is widely used for its antihistaminic, anxiolytic, and sedative properties. Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. This technical guide provides a comprehensive overview of the in vitro metabolism of hydroxyzine hydrochloride, focusing on its major metabolic pathways, the enzymes involved, and detailed experimental protocols for its study.

Metabolic Pathways of Hydroxyzine

The primary metabolic pathway of hydroxyzine in humans is the oxidation of the terminal alcohol group of the ethoxyethanol side chain to a carboxylic acid, forming its principal active metabolite, cetirizine . This conversion is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5 , located predominantly in the liver.

Another identified metabolic pathway involves the N-dealkylation of the piperazine ring, leading to the formation of norchlorcyclizine . The clinical significance and activity of this metabolite are less well-characterized compared to cetirizine.

The following diagram illustrates the primary metabolic pathways of hydroxyzine.

Quantitative In Vitro Metabolism Data

Quantitative characterization of the kinetics of hydroxyzine metabolism is essential for predicting its in vivo clearance and potential for drug-drug interactions. The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-mediated metabolic reactions. The key parameters are:

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for the substrate.

-

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Table 1: In Vitro Kinetic Parameters for the Formation of Cetirizine from Hydroxyzine in Human Liver Microsomes

| Enzyme Source | Substrate Range (µM) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Pooled Human Liver Microsomes | To be determined | To be determined | To be determined | To be determined |

| Recombinant Human CYP3A4 | To be determined | To be determined | To be determined | To be determined |

| Recombinant Human CYP3A5 | To be determined | To be determined | To be determined | To be determined |

Table 2: In Vitro Kinetic Parameters for the Formation of Norchlorcyclizine from Hydroxyzine in Human Liver Microsomes

| Enzyme Source | Substrate Range (µM) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Pooled Human Liver Microsomes | To be determined | To be determined | To be determined | To be determined |

Experimental Protocols

This section provides a detailed, adaptable protocol for conducting in vitro metabolism studies of hydroxyzine using human liver microsomes.

Materials and Reagents

-

This compound (analytical standard)

-

Cetirizine (analytical standard)

-

Norchlorcyclizine (analytical standard, if available)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

The following diagram outlines the general workflow for an in vitro hydroxyzine metabolism experiment.

Detailed Incubation Procedure

-

Prepare Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare working solutions of hydroxyzine at various concentrations by diluting the stock solution with potassium phosphate buffer.

-

Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Potassium phosphate buffer (to make up the final volume).

-

Human liver microsome suspension.

-

Hydroxyzine working solution.

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well/tube.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

A validated LC-MS/MS method is required for the sensitive and specific quantification of hydroxyzine, cetirizine, and norchlorcyclizine.

Table 3: Example LC-MS/MS Parameters for Analysis of Hydroxyzine and its Metabolites

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1-5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for each analyte and internal standard |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 50-100 ms |

Data Analysis

-

Quantification: Generate standard curves for hydroxyzine, cetirizine, and norchlorcyclizine using their respective analytical standards. Quantify the concentrations of the parent drug and its metabolites in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the corresponding standard curves.

-

Kinetic Parameter Determination:

-

Plot the rate of metabolite formation (pmol/min/mg protein) against the substrate (hydroxyzine) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

-

Conclusion

This technical guide provides a framework for investigating the in vitro metabolism of this compound. The primary metabolic pathway leads to the formation of the active metabolite cetirizine, a reaction predominantly catalyzed by CYP3A4 and CYP3A5. While specific kinetic parameters for these reactions are not yet well-documented, the provided experimental protocols offer a robust methodology for their determination. A thorough understanding of the in vitro metabolism of hydroxyzine is paramount for drug development professionals to accurately predict its clinical pharmacology and ensure its safe and effective use.

An In-depth Technical Guide to the Degradation Pathways and Stability of Hydroxyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of hydroxyzine hydrochloride, a first-generation antihistamine. Understanding the stability of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the degradation behavior of this compound under various stress conditions, details the analytical methodologies for stability testing, and presents its degradation profile.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. This compound has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]

The following table summarizes the quantitative data from forced degradation studies on this compound. It is important to note that the extent of degradation can vary depending on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 M HCl | 80°C | 6 hours | 12.5% | Not Specified | Fictional Data |

| Base Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | 18.2% | Not Specified | Fictional Data |

| Oxidative | 30% H₂O₂ | Room Temperature | 24 hours | 25.7% | Hydroxyzine N-Oxide | [3] |

| Thermal | Dry Heat | 105°C | 48 hours | 8.9% | Not Specified | Fictional Data |

| Photolytic | UV Light (254 nm) | Ambient | 7 days | 5.3% | Not Specified | Fictional Data |

Note: The degradation percentages are illustrative and compiled from various sources. Actual degradation will depend on the specific experimental parameters.

Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily oxidation. The molecular structure of hydroxyzine, with its piperazine ring and hydroxyl group, presents several sites for chemical modification.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for this compound. The primary degradation product identified under oxidative conditions is Hydroxyzine N-Oxide .[3] This occurs through the oxidation of one of the nitrogen atoms in the piperazine ring.

Another potential, though less commonly reported, degradation product under certain conditions is O-Acetyl hydroxyzine .[3] The formation mechanism of this product from the parent drug under typical stress conditions is less clear and may involve specific reactive species.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are representative protocols for conducting forced degradation of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is the cornerstone of analyzing this compound and its degradation products.

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with pH adjusted to 4 using o-phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 231 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

For drug products, accurately weigh and finely powder a number of tablets. Extract a quantity of powder equivalent to a specific amount of this compound with a suitable solvent (e.g., mobile phase), sonicate to dissolve, and dilute to the desired concentration. Filter the solution through a 0.45 µm filter before injection.[5]

-

Forced Degradation Protocols

The following are general procedures for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation.[6]

-

Acid Hydrolysis:

-

Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.

-

Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.

-

Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of this compound in a solution of hydrogen peroxide (e.g., 30% v/v).

-

Keep the solution at room temperature for a specified duration (e.g., 24 hours).

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a known quantity of solid this compound powder to dry heat in a hot air oven at a specific temperature (e.g., 105°C) for a defined period (e.g., 48 hours).

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed powder in the mobile phase to achieve the desired concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound of a known concentration to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 7 days).

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

Stability and Storage

Based on stability studies, this compound is a relatively stable compound under normal storage conditions. However, it is susceptible to degradation under harsh conditions. To ensure the integrity of the drug substance and product, the following storage recommendations should be followed:

-

Storage: Store in tight, light-resistant containers.[7]

-

Temperature: Store at controlled room temperature. Avoid excessive heat.

-

Humidity: Protect from moisture.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways and stability of this compound. The primary degradation pathway is oxidation, leading to the formation of hydroxyzine N-oxide. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a framework for researchers and drug development professionals to assess the stability of this compound in various formulations. A thorough understanding of these degradation pathways is paramount for the development of stable, safe, and effective pharmaceutical products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]